molecular formula C6H14O6 B3030399 D-Iditol CAS No. 9001-32-5

D-Iditol

Cat. No.: B3030399
CAS No.: 9001-32-5
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-Iditol, also known as D-isoduritol or D-Sorbitol, is a sugar alcohol compound. It is a colorless crystalline powder with a sweet taste, soluble in water and ethanol. This compound is widely used as a food additive, low-calorie sweetener, and has moisturizing and preservative properties . It is also used in various personal care products such as toothpastes and lip care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Iditol is typically synthesized by the hydrogenation of glucose. This process involves reacting glucose with hydrogen under pressure and heating in the presence of a catalyst . The reaction conditions include:

    Temperature: Elevated temperatures are required to facilitate the reaction.

    Pressure: High pressure is applied to ensure efficient hydrogenation.

    Catalyst: Common catalysts used include nickel or ruthenium-based catalysts.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous hydrogenation of glucose solutions in large reactors, followed by purification steps to isolate the this compound .

Chemical Reactions Analysis

D-Iditol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into other sugar alcohols.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents.

Major Products:

    Oxidation Products: Aldehydes, ketones.

    Reduction Products: Other sugar alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

D-Iditol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which D-Iditol exerts its effects involves its interaction with various metabolic pathways. As a sugar alcohol, it is metabolized by enzymes in the body, leading to the production of energy and other metabolites. This compound can inhibit certain enzymes, such as glucosidase I, which plays a role in glycoprotein processing .

Comparison with Similar Compounds

D-Iditol is similar to other sugar alcohols such as D-mannitol, D-sorbitol, and L-iditol. it has unique properties that distinguish it from these compounds:

    D-Mannitol: Used as a diuretic and in medical applications.

    D-Sorbitol: Commonly used as a sweetener and in personal care products.

    L-Iditol: Similar in structure but differs in its enantiomeric form.

Uniqueness of this compound:

Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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